4-(benzylsulfanyl)-1-cyclohexyl-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one
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Overview
Description
4-(BENZYLSULFANYL)-1-CYCLOHEXYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.
Preparation Methods
The synthesis of 4-(BENZYLSULFANYL)-1-CYCLOHEXYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can be achieved through several synthetic routes. One common method involves the cycloaddition reaction between allyl benzyl ether and dichloroketene, leading to the formation of a cyclobutanone derivative. This intermediate is then reacted under standard Mitsunobu conditions with a pyrimidine derivative to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(BENZYLSULFANYL)-1-CYCLOHEXYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
4-(BENZYLSULFANYL)-1-CYCLOHEXYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-(BENZYLSULFANYL)-1-CYCLOHEXYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory effects are attributed to the inhibition of cyclooxygenase (COX) enzymes, which are essential for the production of pro-inflammatory mediators such as prostaglandins . The compound may also interact with other enzymes and receptors, modulating various biological processes.
Comparison with Similar Compounds
4-(BENZYLSULFANYL)-1-CYCLOHEXYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE can be compared with other pyrimidine derivatives, such as:
- 2-(BENZYLSULFANYL)-3-(4-BROMOPHENYL)-5,6,7,8-TETRAHYDRO 1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE : This compound also contains a benzylsulfanyl group and exhibits similar biological activities .
- Pyrido[2,3-d]pyrimidin-7-one compounds : These compounds are known for their inhibitory effects on specific enzymes and are used in cancer treatment . The uniqueness of 4-(BENZYLSULFANYL)-1-CYCLOHEXYL-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE lies in its specific structural features and the combination of its pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H24N2OS |
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Molecular Weight |
340.5 g/mol |
IUPAC Name |
4-benzylsulfanyl-1-cyclohexyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
InChI |
InChI=1S/C20H24N2OS/c23-20-21-19(24-14-15-8-3-1-4-9-15)17-12-7-13-18(17)22(20)16-10-5-2-6-11-16/h1,3-4,8-9,16H,2,5-7,10-14H2 |
InChI Key |
FUQLOKZGRQLROZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C3=C(CCC3)C(=NC2=O)SCC4=CC=CC=C4 |
Origin of Product |
United States |
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